2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride
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Overview
Description
2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride is a complex organic compound that features a pyridinecarbonitrile core with various functional groups attached
Preparation Methods
The synthesis of 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the pyrazolyl and pyridinecarbonitrile moieties can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyridinecarbonitrile derivatives and pyrazole-containing molecules. Compared to these, 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-(5-Amino-1H-pyrazol-4-yl)pyridine
- 4-Methyl-6-(5-methyl-1H-pyrazol-3-yl)pyridinecarbonitrile .
Properties
Molecular Formula |
C19H29ClN6O |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
6-[[3-isocyano-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]amino]-2-methylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H28N6O.ClH/c1-12-10-15(22-16-11-14(3)24-25-16)23-18(17(12)20-6)21-13(2)8-7-9-19(4,5)26;/h10-11,13,26H,7-9H2,1-5H3,(H3,21,22,23,24,25);1H |
InChI Key |
CSAHZGIWYYCSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+]#[C-])NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |
Origin of Product |
United States |
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